7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O4/c1-4-24-10-7-21-12(11-20-5-8-25-9-6-20)17-14-13(21)15(22)19(3)16(23)18(14)2/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIWUZDVJBLLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, which could lead to therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₆H₂₅N₅O₄
- Molecular Weight : 357.41 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways associated with purine metabolism and receptor interactions. The morpholinomethyl group may enhance its solubility and bioavailability, facilitating better interaction with target enzymes or receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammatory markers in vitro, potentially through the inhibition of NF-kB signaling pathways.
- Antiviral Properties : Some investigations indicate that this compound may exhibit antiviral activity against certain viruses by interfering with viral replication mechanisms.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of NF-kB signaling | |
| Antiviral | Interference with viral replication |
Case Study 1: Antitumor Efficacy
In a study involving human lung cancer cells (A549), treatment with varying concentrations of the compound resulted in a significant reduction in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Case Study 2: Anti-inflammatory Action
A separate investigation focused on macrophage-derived cell lines treated with the compound showed a marked decrease in TNF-alpha and IL-6 production. This suggests potential utility in managing chronic inflammatory conditions.
Case Study 3: Antiviral Activity
In vitro assays demonstrated that the compound inhibited replication of the Influenza virus in MDCK cells, suggesting a possible role as an antiviral agent. Further studies are needed to elucidate the specific mechanisms involved.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of purine derivatives. The incorporation of ethoxyethyl and morpholinomethyl groups has been shown to improve solubility and receptor affinity, making this compound a promising candidate for further development.
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position substituent critically impacts biological activity and physicochemical properties.
Substituent Variations at Position 7
The 7-position substituent influences solubility and metabolic stability.
*Calculated based on molecular formula C₁₅H₂₃N₅O₄.
Preparation Methods
Solvent and Temperature Effects
- Alkylation : THF and DMF are preferred for their ability to dissolve polar intermediates.
- Bromination : Acetic acid enhances electrophilic substitution at C-8 due to its polar protic nature.
- Morpholinomethylation : Acetonitrile and ethanol balance reactivity and solubility, with higher temperatures (80°C) accelerating substitution kinetics.
Catalytic and Stoichiometric Considerations
- Base Selection : Sodium hydride (NaH) and potassium carbonate (K₂CO₃) are widely used for deprotonation and facilitating substitution.
- Molar Ratios : A 1:1.2 molar ratio of brominated xanthine to morpholine ensures complete conversion, minimizing side products.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- ¹H NMR : Key signals include δ 4.20 (q, 2H, OCH₂CH₃), δ 3.75–3.60 (m, 8H, morpholine), and δ 3.40 (s, 6H, N-CH₃).
- MS (ESI+) : Molecular ion peak at m/z 375.3 [M+H]⁺ confirms the target structure.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Large-scale synthesis necessitates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
